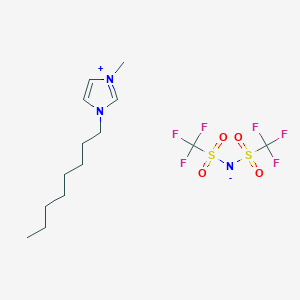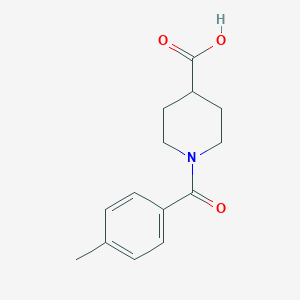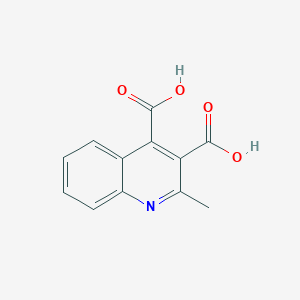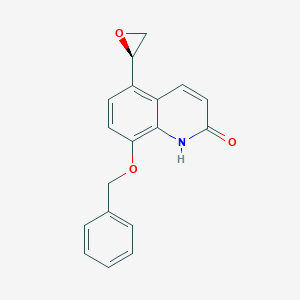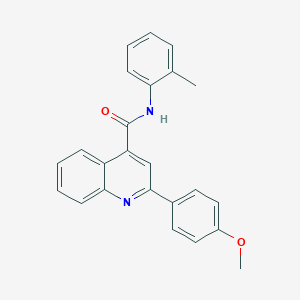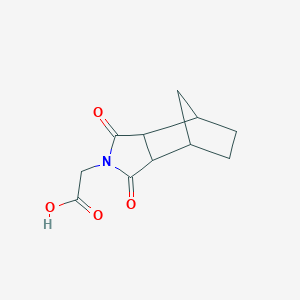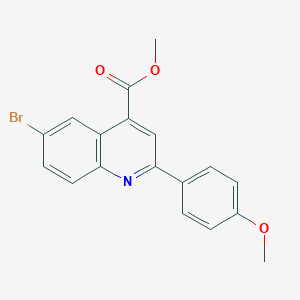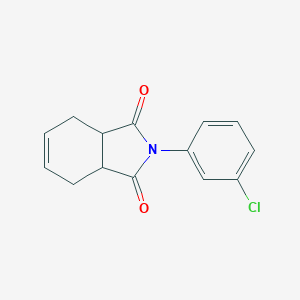![molecular formula C16H11ClN2O3 B186293 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 220986-34-5](/img/structure/B186293.png)
2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound belongs to the class of pyranopyran derivatives and has been studied extensively for its biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves the inhibition of various enzymes and pathways that are involved in the growth and proliferation of cancer cells, inflammation, and glucose metabolism. The compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the production of pro-inflammatory cytokines. The compound has also been shown to inhibit the activity of protein kinase B (AKT), which is a pathway that is involved in the regulation of glucose metabolism.
Biochemical And Physiological Effects
2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has been shown to exhibit various biochemical and physiological effects. The compound has been reported to reduce the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound has been reported to regulate glucose metabolism by increasing insulin sensitivity and reducing insulin resistance.
Advantages And Limitations For Lab Experiments
The advantages of using 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile in lab experiments include its potential applications in the treatment of various diseases, its ability to inhibit the activity of various enzymes and pathways, and its low toxicity. However, the limitations of using the compound in lab experiments include its low solubility in water, its low stability, and its high cost.
Future Directions
There are several future directions for the study of 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile. One direction is to study the compound's potential use in the treatment of other diseases, including neurodegenerative diseases and cardiovascular diseases. Another direction is to study the compound's mechanism of action in more detail to identify new targets for drug development. Additionally, future studies could focus on improving the synthesis method of the compound to increase its yield and reduce its cost.
In conclusion, 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a chemical compound that has shown promising results in the treatment of various diseases. The compound's potential applications in medicine make it an important area of study for future research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile have been discussed in this paper.
Synthesis Methods
The synthesis of 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves the reaction of 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H-pyran-3-carbonitrile with ethyl acetoacetate in the presence of a catalytic amount of piperidine. The reaction is carried out in ethanol at reflux temperature for several hours, and the final product is obtained after purification using column chromatography. The yield of the reaction is reported to be around 50%.
Scientific Research Applications
2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has been studied extensively for its potential applications in the field of medicine. The compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. The compound has been reported to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, the compound has been studied for its potential use in the treatment of diabetes by regulating glucose metabolism.
properties
CAS RN |
220986-34-5 |
|---|---|
Product Name |
2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile |
Molecular Formula |
C16H11ClN2O3 |
Molecular Weight |
314.72 g/mol |
IUPAC Name |
2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
InChI |
InChI=1S/C16H11ClN2O3/c1-8-6-12-14(16(20)21-8)13(10(7-18)15(19)22-12)9-4-2-3-5-11(9)17/h2-6,13H,19H2,1H3 |
InChI Key |
NXJIUFBSYJBPKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Cl)C(=O)O1 |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Cl)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



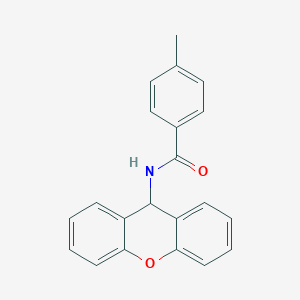
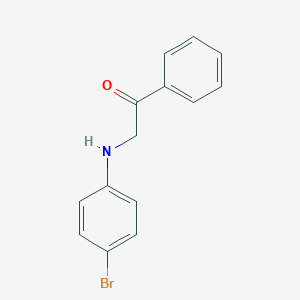
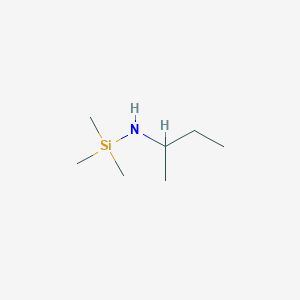
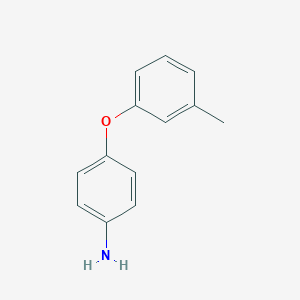
![(7R,8R,9S,13S,14S,17S)-13-Methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B186218.png)

